5-Ethoxynaphthalen-2-ol
Overview
Description
5-Ethoxynaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings This compound features an ethoxy group (-OCH2CH3) attached to the fifth position and a hydroxyl group (-OH) at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxynaphthalen-2-ol typically involves the ethoxylation of 2-naphthol. One common method includes the reaction of 2-naphthol with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.
Substitution: Nitric acid, sulfuric acid, acetic anhydride, and other electrophiles.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-naphthalenes, halogenated naphthalenes.
Scientific Research Applications
5-Ethoxynaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethoxynaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ethoxy and hydroxyl groups play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
2-Naphthol: Lacks the ethoxy group, making it less hydrophobic and altering its reactivity.
5-Methoxynaphthalen-2-ol: Features a methoxy group instead of an ethoxy group, which can influence its solubility and chemical behavior.
Naphthalene: The parent compound without any substituents, exhibiting different physical and chemical properties.
Uniqueness: 5-Ethoxynaphthalen-2-ol is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
5-ethoxynaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h3-8,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWWEADOZHLFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471670 | |
Record name | 2-Hydroxy5-ethoxynaphthalenoe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637024-38-5 | |
Record name | 2-Hydroxy5-ethoxynaphthalenoe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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